molecular formula C12H12N2O5S B353448 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 1008670-73-2

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No.: B353448
CAS No.: 1008670-73-2
M. Wt: 296.3g/mol
InChI Key: GHPAZCHOXOMZCF-UHFFFAOYSA-N
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Description

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable amine, such as 4-methoxyaniline, with a carbonyl compound, such as thioglycolic acid, under acidic conditions to form the thiazolidine ring.

    Introduction of the Acetic Acid Moiety: The thiazolidine intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid group.

The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways and cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)thiazolidin-4-one: Similar structure but lacks the acetic acid moiety.

    2-(4-Methoxyphenyl)amino)thiazole: Contains a thiazole ring instead of a thiazolidine ring.

    2-(4-Methoxyphenyl)acetic acid: Lacks the thiazolidine ring.

Uniqueness

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid is unique due to the combination of its thiazolidine ring, methoxyphenyl group, and acetic acid moiety

Properties

IUPAC Name

2-[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-19-8-4-2-7(3-5-8)13-10-11(17)14(6-9(15)16)12(18)20-10/h2-5,10,13H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPAZCHOXOMZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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